Cas no 160033-52-3 ((2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid)
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid
- (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
- (2S,5R)-5-Methyl-1,2-pyrrolidinedicarboxylic acid 1-(1,1-dimethylethyl) ester
- (2S,5R,S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
- AG-E-09462
- AK-33514
- ANW-72584
- CTK4D0300
- N-Boc-5-(R)-methyl-(S)-proline
- N-Boc-trans-5-methylproline
- SureCN1294140
- (5R)-1-(tert-butoxycarbonyl)-5-methyl-L-proline
- (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic aci
- (2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid
- SCHEMBL1294140
- MFCD11111135
- DTXSID20449295
- AS-50780
- 160033-52-3
- (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylicacid
- AKOS016843459
- P11083
- (2S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid
- (2S,5R)-1-Boc-5-methylpyrrolidine-2-carboxylic acid
- A3536
- 1,2-Pyrrolidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester, (2S,5R)-
- BSAYEGDCKUEPNE-SFYZADRCSA-N
- (5R)-1-(t-Butoxycarbonyl)-5-methyl-L-proline
- CS-0158237
- (2S,5R)-N-Boc-5-Methylpyrrolidine 2-carboxylic Acid
-
- MDL: MFCD11111135
- Inchi: 1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
- InChI Key: BSAYEGDCKUEPNE-SFYZADRCSA-N
- SMILES: O(C(C)(C)C)C(N1[C@H](C(=O)O)CC[C@H]1C)=O
Computed Properties
- Exact Mass: 229.13147
- Monoisotopic Mass: 229.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.150
- Boiling Point: 343.199°C at 760 mmHg
- Flash Point: 161.361°C
- Refractive Index: 1.491
- PSA: 66.84
- LogP: 1.79690
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM336310-100g |
(2S,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid |
160033-52-3 | 95%+ | 100g |
$14073 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16935-100mg |
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid |
160033-52-3 | 95% | 100mg |
¥1404.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16935-250mg |
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid |
160033-52-3 | 95% | 250mg |
¥2240.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16935-1g |
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid |
160033-52-3 | 95% | 1g |
¥3450.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16935-5g |
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid |
160033-52-3 | 95% | 5g |
¥9801.0 | 2023-09-05 | |
| TRC | B663690-10mg |
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic Acid |
160033-52-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663690-50mg |
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic Acid |
160033-52-3 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B663690-100mg |
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic Acid |
160033-52-3 | 100mg |
$ 185.00 | 2022-06-07 | ||
| Alichem | A109008647-1g |
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid |
160033-52-3 | 95% | 1g |
649.78 USD | 2021-06-01 | |
| Alichem | A109008647-5g |
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid |
160033-52-3 | 95% | 5g |
1,911.52 USD | 2021-06-01 |
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid Suppliers
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid
Comprehensive Overview of (2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid (CAS No. 160033-52-3)
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid (CAS No. 160033-52-3) is a chiral pyrrolidine derivative widely utilized in pharmaceutical synthesis and organic chemistry research. This compound, often abbreviated as Boc-protected 5-methylproline, serves as a critical intermediate in the development of peptidomimetics and bioactive molecules. Its stereospecific configuration (2S,5R) ensures high enantiomeric purity, making it invaluable for asymmetric synthesis and drug design.
The growing demand for chiral building blocks in drug discovery has positioned 160033-52-3 as a compound of significant interest. Researchers frequently search for "Boc-5-methylproline applications" or "synthesis of (2S,5R)-pyrrolidine derivatives," reflecting its relevance in modern medicinal chemistry. Its tert-butoxycarbonyl (Boc) protecting group enhances stability during reactions, a feature highlighted in recent publications on peptide coupling strategies.
From an industrial perspective, 160033-52-3 is often discussed alongside "green chemistry alternatives" due to its role in reducing synthetic steps. A 2023 study emphasized its use in atom-economical routes for protease inhibitor development, aligning with the pharmaceutical industry's focus on sustainable practices. The compound's carboxylic acid functionality further enables diverse derivatization, addressing queries like "how to modify Boc-protected proline analogs."
Analytical characterization of (2S,5R)-1-Boc-5-methylpyrrolidine-2-carboxylic acid typically involves HPLC chiral separation and NMR spectroscopy, topics trending in analytical chemistry forums. The compound's crystalline properties have also gained attention for improving API formulation stability—a key concern for pharmaceutical manufacturers optimizing solid dosage forms.
Emerging applications include its incorporation into macrocyclic drug candidates, particularly in oncology and antiviral research. Patent analyses reveal increasing references to 160033-52-3 in KRAS inhibitor syntheses, coinciding with the recent FDA approval of sotorasib. This connection has spurred discussions about "pyrrolidine scaffolds in targeted therapy" across scientific social media platforms.
Quality control specifications for CAS 160033-52-3 frequently appear in regulatory documentation, with emphasis on residual solvent limits and enantiomeric excess verification. These parameters directly impact its utility in GMP-compliant production, addressing common search terms like "pharmaceutical-grade Boc-amino acids." The compound's melting point range (typically 98-102°C) serves as an important purity indicator for procurement specialists.
Recent advancements in continuous flow chemistry have incorporated 160033-52-3 as a test substrate for heterogeneous catalysis systems. This aligns with industry efforts to answer "how to scale chiral intermediate production"—a frequent query in process chemistry circles. The compound's moderate solubility profile in polar aprotic solvents makes it particularly suitable for such technological applications.
In academic settings, (2S,5R)-1-Boc-5-methylpyrrolidine-2-carboxylic acid features prominently in stereochemistry education, with its two chiral centers demonstrating diastereomer separation principles. Laboratory supply data indicates rising demand for small quantities (1-5g) corresponding with university course requirements, particularly for "advanced organic synthesis experiments."
The compound's structural similarity to natural proline has inspired research into conformationally constrained peptides, a hot topic in GPCR-targeted drug discovery. Computational chemists frequently reference 160033-52-3 when modeling ring puckering effects on bioactive conformations, as evidenced by citations in molecular dynamics simulation studies.
Storage and handling recommendations for CAS 160033-52-3 emphasize desiccated conditions at 2-8°C to maintain stability—a practical consideration often searched by laboratory technicians. Its compatibility with common coupling reagents (e.g., HATU, EDCI) makes it a versatile choice for combinatorial chemistry libraries, addressing frequent queries about "Boc-amino acid activation methods."
Looking forward, the compound's role in bioconjugation chemistry is gaining traction, particularly for antibody-drug conjugate (ADC) linker development. This application capitalizes on the orthogonal reactivity of its carboxylic acid group while preserving the Boc-protected amine for subsequent modifications—a strategy increasingly discussed at recent bioorganic chemistry conferences.
160033-52-3 ((2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid) Related Products
- 45170-31-8((2S)-2-[[(tert-Butoxy)carbonyl](methyl)amino]-3-methylbutanoic acid)
- 37784-17-1(N-Boc-D-proline)
- 98303-20-9(1-tert-butoxycarbonylpiperidine-2-carboxylic acid)
- 13726-69-7(Boc-Hyp-OH)
- 15761-39-4(Boc-L-Pro-OH)
- 59936-29-7(1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate)
- 84348-37-8((2S)-1-tert-butoxycarbonyl-4-oxo-pyrrolidine-2-carboxylic acid)
- 73323-65-6(1-tert-butyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate)
- 51077-14-6((2S)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)